1-Methyl-5-t-butylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141665-17-0 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-tert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-6-9-10(7)4/h5-6H,1-4H3 |
InChI Key |
ALCTZBPSAKAYDD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=NN1C |
Canonical SMILES |
CC(C)(C)C1=CC=NN1C |
Other CAS No. |
141665-17-0 |
Synonyms |
1-Methyl-5-t-butylpyrazole |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 5 T Butylpyrazole and Its Derivatives
Direct Synthesis Approaches to 1-Methyl-5-t-butylpyrazole
Direct synthesis methods aim to construct the this compound ring in a single or a few consecutive steps from acyclic precursors. These approaches are often favored for their efficiency and atom economy.
The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov For the synthesis of a methyl-t-butyl-pyrazole, this involves the reaction of a diketone containing a tert-butyl group with methylhydrazine. For instance, the cyclocondensation of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) with methylhydrazine is a reported method for forming the pyrazole ring. The steric hindrance of the tert-butyl group often directs the regioselectivity of the reaction. Heating the reactants in a suitable solvent, such as ethanol, typically promotes the ring closure to yield the pyrazole product.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2,2,6,6-Tetramethylheptane-3,5-dione | Methylhydrazine | Ethanol, 70°C, 6 hours | 1-Methyl-3-tert-butylpyrazole | 85% |
| This table presents an example for a regioisomer, 1-methyl-3-t-butylpyrazole. The synthesis for this compound would require a different diketone precursor. |
An alternative direct approach involves the N-alkylation of a pre-formed pyrazole ring. The synthesis of this compound can be achieved by the methylation of 5-t-butyl-1H-pyrazole. evitachem.com Similarly, the alkylation of 3-tert-butylpyrazole is a well-established method to produce the isomeric 1-methyl-3-t-butylpyrazole. Common methylating agents like methyl iodide or dimethyl sulfate (B86663) are used in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The regioselectivity of the alkylation can sometimes be an issue, potentially yielding a mixture of N1 and N2-alkylated products, although steric factors can favor one isomer.
Table 2.1: Conditions for Alkylation of 3-tert-Butylpyrazole
| Methylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 50°C | 12 hours | 78% |
Data derived from a representative procedure for the synthesis of the regioisomer 1-methyl-3-t-butylpyrazole.
Precursor Synthesis Routes to Key Intermediates (e.g., 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine)
The synthesis of functionalized pyrazoles, which can serve as versatile intermediates, is crucial. 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is a key building block that can be prepared through several established routes. mdpi.commdpi.com
The condensation of hydrazine derivatives with compounds containing a 1,3-difunctional system is a fundamental strategy for pyrazole synthesis. mdpi.com A highly efficient, environmentally friendly procedure for synthesizing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile. orgsyn.org In this method, the hydrazine is first neutralized with an inorganic base like sodium hydroxide, followed by the addition of the aminonitrile. The reaction proceeds smoothly at ambient temperature and the product can often be isolated directly by filtration. orgsyn.org This approach avoids the use of organic solvents in the main reaction step. orgsyn.org The resulting aminopyrazole can then be used in further synthetic transformations. mdpi.commdpi.com
1,3-dipolar cycloaddition reactions provide another powerful tool for constructing the pyrazole ring. acs.org A modern approach involves the reaction of tosylhydrazones with α,β-unsaturated carbonyl compounds. mdpi.commdpi.com This method can be performed under microwave irradiation and solvent-free conditions, representing a green chemistry approach. mdpi.com The tosylhydrazone, which can be generated in situ from a ketone and tosylhydrazine, undergoes an intramolecular 1,3-dipolar cycloaddition to form the pyrazole ring with high yields and short reaction times. mdpi.com While this is a general method for pyrazole synthesis, specific adaptation would be required for the synthesis of the target compound's precursors.
The reaction between β-ketonitriles and hydrazines is a classic and reliable method for producing 5-aminopyrazoles. beilstein-journals.org The reaction proceeds via condensation of the hydrazine with the ketone carbonyl, followed by cyclization through nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. acs.org For example, reacting pivaloylacetonitrile (B1295116) (a β-ketonitrile with a tert-butyl group) with methylhydrazine would be a direct pathway to a 3-tert-butyl-1-methyl-pyrazol-5-amine isomer.
A related and convenient method uses isoxazoles as synthetic equivalents of β-ketonitriles. encyclopedia.pubmdpi.com The isoxazole (B147169) ring can be opened by hydrazine to generate a ketonitrile intermediate in situ, which then cyclizes to form the 5-aminopyrazole. encyclopedia.pubmdpi.com Furthermore, enaminonitriles, such as 3-aminocrotononitrile, are excellent substrates for reaction with hydrazine derivatives to form aminopyrazoles, as described in section 2.2.1. orgsyn.org
Table 2.2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine |
| 2,2,6,6-tetramethylheptane-3,5-dione |
| Methylhydrazine |
| 1-Methyl-3-t-butylpyrazole |
| 5-t-butyl-1H-pyrazole |
| 3-tert-butylpyrazole |
| Methyl iodide |
| Dimethyl sulfate |
| Potassium carbonate |
| Dimethylformamide (DMF) |
| tert-Butylhydrazine hydrochloride |
| 3-aminocrotononitrile |
| Sodium hydroxide |
| 1-tert-butyl-3-methyl-1H-pyrazol-5-amine |
| Tosylhydrazine |
Environmentally Conscious Approaches in Precursor Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the precursors for pyrazoles. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources and catalysts. researchgate.net For the synthesis of pyrazole precursors, such as 1,3-dicarbonyl compounds, environmentally friendly methods are being developed.
A key strategy is the use of water as a solvent, which is non-toxic and renewable. researchgate.netrsc.orgnih.gov For instance, the condensation of hydrazines with 1,3-diketones has been successfully carried out in aqueous media, sometimes facilitated by catalysts like Amberlyst-70, a reusable and non-toxic resin. mdpi.com Other green catalysts, such as nano-ZnO, have been employed for the synthesis of 1,3,5-substituted pyrazoles, offering high yields and simple work-up procedures. mdpi.com Solvent-free, or mechanochemical, reactions represent another significant green approach. researchgate.netresearchgate.netrsc.org These reactions, often conducted in a ball mill, can provide high yields and reduce the need for purification. rsc.org The synthesis of pyrano[2,3-c]pyrazoles has been achieved via mechanochemical multicomponent reactions, highlighting the efficiency and environmental benefits of this technique. researchgate.net
| Green Chemistry Strategy | Precursor/Reaction Type | Catalyst/Conditions | Key Advantages | Reference(s) |
| Aqueous Synthesis | Pyrazole formation | Amberlyst-70 | Recyclable catalyst, simple workup, non-toxic solvent | mdpi.com |
| Aqueous Synthesis | Pyrano[2,3-c]pyrazole formation | Thiamine hydrochloride / Ultrasound | Inexpensive catalyst, use of water, energy efficiency | researchgate.net |
| Green Catalyst | 1,3,5-substituted pyrazoles | Nano-ZnO | High yield (up to 95%), short reaction time | mdpi.com |
| Mechanochemical Synthesis | Polysubstituted pyrazoles | Solvent-free, ball-milling | High efficiency, reduced waste, applicable to solid-state reactions | researchgate.netmdpi.com |
| Hydrazine Alternative | N-unsubstituted pyrazoles | Semicarbazide HCl / "On water" | Avoids toxic hydrazine, no product purification needed | rsc.org |
Advanced Synthetic Strategies for Pyrazole Derivatives Relevant to this compound
Modern synthetic chemistry offers a toolbox of advanced strategies that provide greater efficiency, control, and diversity in the preparation of pyrazole derivatives. These methods often lead to higher yields and selectivities than traditional approaches.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling reactions that were previously difficult or impossible. rsc.orgmdpi.com Catalysts based on palladium, copper, iron, and silver are commonly used to construct the pyrazole ring or to functionalize it. mdpi.comresearchgate.net
Silver-catalyzed reactions are particularly relevant for pyrazole synthesis. nih.govacs.org One notable method involves the silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane, allowing for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole core. chinesechemsoc.org Another approach is the silver-catalyzed decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids to produce multisubstituted pyrazoles under mild conditions. nih.govresearchgate.net Silver catalysts like Ag₃PO₄ have also been effective in the synthesis of 5-amino-4-sulfonyl pyrazoles from 1,2-diaza-1,3-dienes and sulfinate salts. acs.orgacs.org
Iron-based ionic liquids have been explored as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature, offering reusability and adherence to green chemistry principles. ias.ac.in
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
| Silver (Ag) | Decarboxylative Cyclization | 1,2-diaza-1,3-dienes, α-keto acids | Mild conditions, synthesis of multisubstituted pyrazoles | nih.govresearchgate.net |
| Silver (Ag) | [3+2] Cycloaddition | Dicyanoalkenes, Trifluorodiazoethane | Regiodivergent access to CF₃- and CN-disubstituted pyrazoles | chinesechemsoc.org |
| Silver (Ag) | C(sp²)-H Sulfonylation/Cyclization | 1,2-diaza-1,3-dienes, Sulfinate salts | Atom-economical, good functional group tolerance | acs.orgacs.org |
| Iron (Fe) | Condensation/Cyclization | 1,3-diketones, Hydrazines | Room temperature, reusable ionic liquid catalyst | ias.ac.in |
| Cerium (Ce) | Tandem Oxidation/Cyclization | Vicinal diols, Hydrazones | Regioselective, mild conditions, broad substrate scope | rsc.org |
Energy-efficient techniques such as microwave irradiation, ultrasound, and mechanochemistry have become powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netbenthamdirect.comrsc.org
Microwave-assisted synthesis is widely used for preparing pyrazole derivatives. nih.govnih.govdergipark.org.tr This method can accelerate reactions that are sluggish under conventional heating, such as the condensation of chalcones with hydrazines or the synthesis of 1-aryl-1H-pyrazole-5-amines in water. nih.govnih.govacs.org For example, a microwave-assisted process for synthesizing pyrazole-oxadiazole hybrids reduced the reaction time from 7-9 hours to 9-10 minutes with improved yields. acs.org
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. nih.govasianpubs.orgrsc.org It has been successfully applied to the synthesis of pyrano[2,3-c]pyrazole derivatives and tetrazole-based pyrazolines, often in environmentally friendly solvents like water. researchgate.netnih.govnih.gov
Mechanochemical synthesis, which involves grinding solid reactants together, often without any solvent, is a highly green method. researchgate.netresearchgate.netarkat-usa.org This technique has been used for the one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in excellent yields. researchgate.net
Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.govmdpi.comacs.org These strategies involve combining three or more reactants in a single reaction vessel, where a cascade of reactions leads to the final product without the need to isolate intermediates. rsc.orgorganic-chemistry.org
A common MCR for pyrazole synthesis involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. rsc.orgacs.org For instance, an efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Four-component reactions are also prevalent, such as the synthesis of pyrano[2,3-c]pyrazole derivatives from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govmdpi.com These reactions are often catalyzed by simple catalysts and can be performed in green solvents like water. nih.govrsc.orglongdom.org
The synthesis of a specifically substituted pyrazole like this compound hinges on controlling the regioselectivity of the ring-forming reaction. The classic Knorr pyrazole synthesis, involving the condensation of a substituted hydrazine (like methylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound, can often lead to a mixture of two regioisomers. mdpi.comacs.orgscholaris.ca
Achieving high regioselectivity is a key challenge that has been addressed through various strategies. The choice of solvent can have a profound impact; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly favor the formation of one regioisomer over the other. organic-chemistry.org The reaction conditions, including temperature and the presence of acid or base catalysts, also play a crucial role.
Modern methods have been developed to ensure high regioselectivity. One such approach involves the reaction of pyrazole N-oxides with arynes to regioselectively form C3-hydroxyarylated pyrazoles. acs.orgscholaris.ca Another novel method uses the reaction of vinyl sulfoxonium ylides with diazonium salts, which can selectively yield either 1,3,5- or 1,3,4-trisubstituted pyrazoles depending on the substitution pattern of the ylide. acs.org These advanced techniques provide predictable and controlled access to specific pyrazole isomers that are difficult to obtain through traditional means.
Derivatization Reactions and Functional Group Transformations on the this compound Scaffold
Once the this compound core is synthesized, it can be further modified through various derivatization reactions. The inherent reactivity of the pyrazole ring allows for functionalization at its carbon positions. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution, while the C3 and C5 positions are less reactive. researchgate.net
Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of new groups onto the pyrazole ring without prior halogenation. rsc.orgresearchgate.net For example, palladium-catalyzed direct arylation can be used to form C-C bonds at various positions of the pyrazole ring. The N-methyl group in this compound can act as a directing group to facilitate C-H activation at the C5 position, although this is sterically hindered by the t-butyl group.
Electrophilic substitution reactions are also common. For instance, electrophilic iodination using N-iodosuccinimide (NIS) can selectively introduce an iodine atom at the C4 position of a pyrazole ring. acs.orgscholaris.ca This iodinated pyrazole can then serve as a versatile intermediate for further cross-coupling reactions to introduce a wide range of substituents. While the t-butyl and N-methyl groups are relatively inert, the pyrazole ring itself offers positions for strategic chemical modifications to create a library of derivatives.
N-Functionalization and Substitution Strategies (e.g., Sulfonamidation)
N-functionalization of the pyrazole ring is a key strategy for modifying the molecule's properties. One notable transformation is sulfonamidation, which involves the introduction of a sulfonamide group. This functionalization can be achieved through the reaction of an aminopyrazole with a sulfonyl chloride.
For instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.com This reaction is typically mediated by a base, such as triethylamine (B128534), in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.com The incorporation of a sulfonamide moiety is significant as this group is present in various clinically approved drugs, such as the anti-inflammatory agents Celecoxib and Deracoxib. mdpi.com
Recent advancements in C-N bond formation have also led to greener synthetic methods. One such method involves the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes using a catalytic system of sodium iodide and sodium percarbonate. rsc.org This approach offers a direct and efficient route to α-sulfonamido acetals with good functional group tolerance. rsc.org
The following table summarizes a representative sulfonamidation reaction:
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% |
Table 1: Example of a Sulfonamidation Reaction of a Pyrazole Derivative. mdpi.com
Functionalization at C-4 and C-5 Positions of the Pyrazole Ring
The C-4 and C-5 positions of the pyrazole ring are common sites for functionalization, which can significantly influence the compound's reactivity and biological activity. The bulky tert-butyl group often directs electrophilic substitution to the C-4 position.
One common strategy is the nitration of the pyrazole ring. For example, 1-(tert-butyl)-1H-pyrazole can be nitrated at the 4-position using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro group can then be reduced to an amino group, which serves as a versatile handle for further modifications.
Halogenation at the C-4 position is another important transformation. The resulting 4-halopyrazoles can participate in various cross-coupling reactions to introduce new substituents. For example, 4-bromopyrazoles can undergo palladium-catalyzed benzannulation to form substituted indazoles. mdpi.com
The following table highlights key functionalization reactions at the C-4 and C-5 positions:
| Starting Material | Reagent/Conditions | Position | Functional Group Introduced |
| 1-(tert-butyl)-1H-pyrazole | HNO₃/H₂SO₄, 0-5 °C | C-4 | Nitro (-NO₂) |
| 1,3,5-substituted pyrazole | N-halosuccinimide | C-4 | Halogen (-Cl, -Br) |
Table 2: Representative Functionalization Reactions at the C-4 and C-5 Positions of the Pyrazole Ring. beilstein-journals.org
Transformations Involving the tert-Butyl Substituent
The tert-butyl group on the pyrazole ring is generally stable; however, it can undergo specific transformations under certain conditions. The steric bulk of the tert-butyl group can influence the regioselectivity of reactions on the pyrazole ring.
While direct functionalization of the tert-butyl group is less common, its presence significantly impacts the reactivity of the pyrazole core. For instance, in some cases, the tert-butyl group has been shown to be labile and can be removed under specific deprotection conditions. orgsyn.org The oxidation of the tert-butyl group to form a tert-butyl alcohol or hydroperoxide can occur under specific oxidizing conditions, though this is not a common transformation.
In a study on the orchestrated triple C-H activation of a 3-tert-butylpyrazole derivative, the tert-butyl group was essential for the initial C(sp³)–H activation directed by the pyrazole ring. nih.gov Attempts to replace the tert-butyl group with smaller alkyl groups like isopropyl or ethyl resulted in a complete loss of reactivity. nih.gov
Schiff Base Formation from Aminopyrazole Derivatives
Aminopyrazole derivatives are valuable precursors for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (–C=N–). ekb.eg These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.egajgreenchem.com
A series of Schiff bases have been synthesized by reacting 5-aminopyrazole derivatives with various aldehydes. nih.govmdpi.com For example, the reaction of 5-aminopyrazoles with 4-(piperidin-1-yl)benzaldehyde, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, or 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde yields the corresponding Schiff bases in good yields. nih.govmdpi.com These reactions are often carried out in a suitable solvent like ethanol, sometimes with refluxing. ekb.eg
The formation of these pyrazole-based Schiff bases expands the chemical diversity of this class of compounds and has been a subject of interest for their potential biological activities. researchgate.net
The following table provides examples of Schiff base formation:
| Aminopyrazole Derivative | Aldehyde/Ketone | Product Type |
| 5-aminopyrazoles | 4-(piperidin-1-yl)benzaldehyde | Mono-pyrazole Schiff base |
| 5-aminopyrazoles | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base |
| 4-aminoantipyrine | Benzil | Quadridentate N₂O₂ Schiff base |
Table 3: Examples of Schiff Base Formation from Aminopyrazole Derivatives. ajgreenchem.comnih.govmdpi.com
Coupling Reactions for Extended Pyrazole-Containing Frameworks
Coupling reactions are powerful tools for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. Pyrazole derivatives, particularly halopyrazoles and pyrazole boronic acids, are excellent substrates for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl or heteroaryl groups onto the pyrazole ring. beilstein-journals.org This reaction typically involves the coupling of a halopyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.org Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups.
Homocoupling reactions of pyrazole boronic esters, catalyzed by palladium, have been developed to synthesize symmetric bipyrazoles. rsc.org These bipyrazole ligands are of interest for the construction of metal-organic frameworks (MOFs). rsc.org Furthermore, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been employed for C-O bond formation, extending the pyrazole framework. acs.org
The following table summarizes key coupling reactions involving pyrazole derivatives:
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst | Product |
| Suzuki-Miyaura | 4-halopyrazole | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-pyrazole |
| Sonogashira | 4-halopyrazole | Terminal alkyne | CuI, Pd catalyst | 4-Alkynyl-pyrazole |
| Homocoupling | Pyrazole boronic ester | Itself | Pd(PPh₃)₄ | Bipyrazole |
| Cross-Dehydrogenative Coupling | Pyrazole-containing phenol | Cyclic ether | Cu-based catalyst | Ether-linked pyrazole |
Table 4: Overview of Coupling Reactions for Extending Pyrazole Frameworks. beilstein-journals.orgrsc.orgacs.org
Spectroscopic and Structural Characterization of 1 Methyl 5 T Butylpyrazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed information about the structure and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In a representative pyrazole (B372694) derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum reveals distinct signals for the different proton groups. mdpi.com The tert-butyl group protons appear as a singlet at approximately 1.24 ppm, while the methyl group attached to the pyrazole ring (N-CH₃) resonates at around 3.40 ppm. mdpi.com The proton at the C4 position of the pyrazole ring (H-4) is observed as a singlet at 5.74 ppm. mdpi.com The chemical shift, reported in parts per million (ppm), is a measure of the shielding of a nucleus from the external magnetic field by the surrounding electrons. oregonstate.edu
Interactive Data Table: ¹H NMR Chemical Shifts for a 1-Methyl-5-t-butylpyrazole Derivative
| Proton Group | Chemical Shift (ppm) | Multiplicity |
| tert-butyl | 1.24 | Singlet |
| N-CH₃ | 3.40 | Singlet |
| H-4 (pyrazole) | 5.74 | Singlet |
Note: Data is for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl₃. mdpi.com
Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. In the case of the aforementioned derivative, the aromatic protons on the phenyl ring exhibit doublet signals at 7.34 ppm and 7.78 ppm with a coupling constant of J = 8.0 Hz, indicative of ortho-coupling. mdpi.com
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135) spectroscopy, it is possible to differentiate between CH₃, CH₂, CH, and quaternary carbons. openstax.orglibretexts.org
For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹³C NMR spectrum shows signals for the methyl groups of the tert-butyl group at 30.4 ppm, the quaternary carbon of the tert-butyl group at 32.4 ppm, and the methyl group attached to the nitrogen (MeN) at 35.6 ppm. mdpi.com The pyrazole ring carbons appear at 103.7 ppm (C-4), 130.9 ppm (C-5), and 160.9 ppm (C-3). mdpi.com
A DEPT-135 experiment would show positive signals for the CH₃ and CH carbons and negative signals for the CH₂ carbons, while quaternary carbons would be absent. openstax.orglibretexts.org This allows for the unambiguous assignment of each carbon signal.
Interactive Data Table: ¹³C NMR Chemical Shifts for a this compound Derivative
| Carbon Group | Chemical Shift (ppm) | Carbon Type (from DEPT) |
| t-Bu (CH₃) | 30.4 | CH₃ |
| t-Bu (Cq) | 32.4 | Cq |
| N-CH₃ | 35.6 | CH₃ |
| C-4 (pyrazole) | 103.7 | CH |
| C-5 (pyrazole) | 130.9 | Cq |
| C-3 (pyrazole) | 160.9 | Cq |
Note: Data is for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl₃. mdpi.com
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For example, a COSY spectrum would show a cross-peak between two adjacent protons on an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edulibretexts.org An HSQC spectrum would show a correlation between the H-4 proton and the C-4 carbon of the pyrazole ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edulibretexts.org For instance, an HMBC spectrum could show a correlation between the protons of the N-methyl group and the C-5 carbon of the pyrazole ring, helping to confirm the substitution pattern.
These 2D NMR experiments, when used in combination, provide a comprehensive map of the molecular structure. emerypharma.com
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. For pyrazole derivatives, ssNMR can be particularly useful for investigating annular tautomerism, which is the migration of a proton between the two nitrogen atoms of the pyrazole ring. bohrium.comnih.gov In the solid state, this proton exchange is often "frozen," allowing for the observation of distinct signals for the individual tautomers. sci-hub.se
Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide high-resolution spectra of solid samples, revealing details about the crystalline packing and the presence of different tautomeric forms. nih.govsci-hub.se In some cases, dynamic processes such as proton transfer can still occur in the solid state, which can be studied by variable temperature ssNMR experiments. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. upi.edu
The FT-IR spectrum of a molecule provides a unique "fingerprint" based on its vibrational modes. For a pyrazole derivative like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, characteristic absorption bands can be identified. mdpi.com For instance, strong absorption bands at 1363 cm⁻¹ and 1170 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the SO₂ group, respectively. mdpi.com The S–N and S–C stretching vibrations are observed at 892 cm⁻¹ and 676 cm⁻¹, respectively. mdpi.com The C=C and C=N stretching vibrations of the pyrazole and phenyl rings can overlap, appearing around 1595 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic FT-IR Absorption Bands for a this compound Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1595 | C=N and C=C stretching | Pyrazole and Phenyl rings |
| 1363 | Asymmetric SO₂ stretching | Sulfonamide |
| 1170 | Symmetric SO₂ stretching | Sulfonamide |
| 892 | S–N stretching | Sulfonamide |
| 676 | S–C stretching | Sulfonamide |
Note: Data is for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for elucidating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in molecular polarizability. For a molecule like this compound, which possesses both polar and nonpolar bonds, a combination of both techniques offers a more complete vibrational analysis.
The Raman spectrum of this compound is expected to be characterized by several key vibrational modes corresponding to its distinct functional groups: the pyrazole ring, the N-methyl group, and the C-t-butyl group.
C-H Stretching: The high-frequency region of the spectrum, typically between 2800 and 3100 cm⁻¹, would feature prominent bands corresponding to the C-H stretching vibrations of the methyl and tert-butyl groups, as well as the C-H bond on the pyrazole ring.
Methyl and Tert-Butyl Deformations: The region from approximately 1350 to 1470 cm⁻¹ is where the asymmetric and symmetric bending (deformation) modes of the C-H bonds in the methyl and t-butyl groups are expected to appear. Rocking vibrations of the methyl group typically occur in the 1010-1070 cm⁻¹ range.
Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic vibrations. Ring stretching vibrations, involving the C=C, C=N, and C-N bonds, are typically observed in the 1300-1600 cm⁻¹ region. Ring deformation and breathing modes are expected at lower frequencies, often below 1000 cm⁻¹. For instance, pyrazole ring deformation vibrations have been observed experimentally and calculated to be around 634-640 cm⁻¹ in related azo-pyrazole derivatives.
A theoretical vibrational analysis based on density functional theory (DFT) calculations for similar substituted pyrazoles has shown good correlation with experimental data, aiding in the precise assignment of these vibrational modes. tandfonline.com The analysis of these characteristic frequencies and their intensities in the Raman spectrum provides a detailed fingerprint for the this compound molecule.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretch (Aliphatic & Aromatic) | 2800 - 3100 | Stretching of C-H bonds in methyl, t-butyl, and pyrazole ring |
| Pyrazole Ring Stretch | 1300 - 1600 | C=C and C=N stretching vibrations within the pyrazole ring |
| CH₃/C(CH₃)₃ Deformation | 1350 - 1470 | Symmetric and asymmetric bending of C-H bonds |
| CH₃ Rocking | 1010 - 1070 | Rocking motion of the N-methyl group |
| Pyrazole Ring Deformation | < 1000 | In-plane and out-of-plane bending of the pyrazole ring |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis. For this compound, techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical data.
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₈H₁₄N₂. HRMS can confirm this composition by providing an exact mass measurement that is consistent with the calculated theoretical value. The application of HRMS with electrospray ionization (ESI) has been successfully used to confirm the elemental formula of derivatives containing the tert-butyl-1-methyl-1H-pyrazole core, demonstrating its reliability for this class of compounds. mdpi.com In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂ |
| Nominal Mass | 138 u |
| Calculated Exact Mass ([M]) | 138.115698 u |
| Calculated Exact Mass of [M+H]⁺ | 139.12335 u |
The experimentally measured m/z value for the protonated molecule would be compared to the calculated value of 139.12335. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the C₈H₁₅N₂⁺ elemental composition of the ion, thereby confirming the structure. mdpi.com
Tandem mass spectrometry (MS/MS) following soft ionization techniques like ESI is a powerful method for structural elucidation. rsc.org In an ESI-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 139.1) of this compound is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
The fragmentation of N-alkylpyrazoles is dictated by the stability of the resulting fragment ions and neutral losses. libretexts.org For the [C₈H₁₄N₂+H]⁺ ion, the fragmentation is expected to be dominated by cleavages related to the bulky and branched tert-butyl group.
Key proposed fragmentation pathways include:
Loss of a Methyl Radical: A primary fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment ion at m/z 124.1. This type of alpha-cleavage is common in aliphatic systems. miamioh.edu
Loss of Isobutene: A significant fragmentation pathway often involves rearrangement and elimination of a stable neutral molecule. The loss of isobutene (C₄H₈, 56 Da) from the parent ion would lead to a fragment at m/z 83.1, corresponding to the protonated 1-methylpyrazole (B151067) ion.
Further Fragmentation: The pyrazole ring itself can undergo cleavage, typically through the loss of molecules like HCN (27 Da) or N₂ (28 Da), although this often requires higher collision energies.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
|---|---|---|---|
| 139.1 | 124.1 | •CH₃ (15 Da) | [C₇H₁₂N₂]⁺ |
| 139.1 | 83.1 | C₄H₈ (56 Da) | [C₄H₅N₂]⁺ |
| 83.1 | 56.1 | HCN (27 Da) | [C₃H₄N]⁺ |
Analysis of these fragmentation pathways provides unambiguous structural confirmation by linking the observed product ions to the specific arrangement of atoms in the this compound molecule. scilit.comresearchgate.net
X-ray Crystallography for Precise Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.
While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 5-tert-butyl-3-methyl-1H-pyrazole and tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, allows for a reliable prediction of its key geometric parameters. nih.govnih.govresearchgate.net
The central pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic heterocyclic system. The N-methylation at the N1 position fixes the tautomeric form, which is not possible in its N-H analogue. nih.gov The bond lengths within the pyrazole ring are anticipated to be intermediate between single and double bonds, reflecting its aromatic character. For example, the N1-N2 bond is expected to be approximately 1.35-1.37 Å, while N2-C3 and N1-C5 bonds would be around 1.33-1.35 Å.
| Parameter | Expected Value | Comment |
|---|---|---|
| Pyrazole Ring | Planar | Consistent with aromaticity |
| N1-N2 Bond Length | ~1.36 Å | Based on related pyrazole structures |
| N2-C3 Bond Length | ~1.34 Å | Based on related pyrazole structures |
| C3-C4 Bond Length | ~1.38 Å | Based on related pyrazole structures |
| C4-C5 Bond Length | ~1.37 Å | Based on related pyrazole structures |
| C5-N1 Bond Length | ~1.35 Å | Based on related pyrazole structures |
| C5-C(t-butyl) Bond Length | ~1.52 Å | Typical C(sp²)-C(sp³) single bond |
The manner in which molecules of this compound pack in the solid state is governed by a network of non-covalent intermolecular interactions. Unlike pyrazoles with an N-H group, which can form strong N-H···N hydrogen bonds leading to dimers or catemers, this compound lacks a classical hydrogen bond donor. nih.govresearchgate.net
Therefore, its crystal packing will be primarily directed by weaker forces:
Weak C-H···N Hydrogen Bonds: The nitrogen atom at the N2 position of the pyrazole ring can act as a hydrogen bond acceptor. Weak hydrogen bonds could form between this nitrogen and C-H groups from the methyl or t-butyl substituents of neighboring molecules. These types of interactions are frequently observed in the crystal structures of N-alkylated pyrazoles and contribute to the stability of the lattice. nih.govresearchgate.net
π…π Stacking: Stacking interactions between the electron-rich pyrazole rings of adjacent molecules are possible. However, the presence of the sterically demanding tert-butyl group adjacent to the ring may hinder efficient, close-packed π…π stacking. The crystal structures of other substituted pyrazoles show that even small changes in substituents can drastically alter the supramolecular arrangement and the presence or absence of stacking. nih.gov
Investigation of Structural Isomerism and Tautomeric Forms in the Solid State
In the solid state, the fixed positions of molecules within a crystal lattice allow for the detailed study of structural isomerism and tautomerism, phenomena that can be more dynamic and difficult to characterize in solution. For substituted pyrazoles, these investigations are crucial for understanding intermolecular interactions and packing effects.
Structural Isomerism:
The compound "this compound" specifies a single constitutional isomer, where the methyl group is attached to the N1 nitrogen atom and the tert-butyl group is at the C5 position of the pyrazole ring. However, its synthesis can potentially yield other isomers, such as 1-methyl-3-t-butylpyrazole. The unequivocal identification of the desired isomer in the solid state is typically achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates. In the absence of specific crystallographic data for this compound, analysis of related structures, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, confirms the unambiguous determination of substituent positions on the pyrazole ring through X-ray studies. researchgate.net
Tautomeric Forms:
Tautomerism in pyrazoles typically refers to the migration of a proton between the two nitrogen atoms (N1 and N2) in N-unsubstituted pyrazoles. However, in the case of this compound, the presence of a methyl group on the N1 nitrogen precludes this form of annular tautomerism. The nitrogen at position 1 is permanently alkylated, and therefore, the compound exists in a single, fixed tautomeric form.
For instance, in the solution-state ¹³C NMR spectrum of the related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, distinct signals are observed for the tert-butyl and methyl groups, as well as the pyrazole ring carbons. mdpi.comresearchgate.net In a solid-state spectrum, these signals would likely be broader due to anisotropic interactions, but would still provide definitive evidence of the connectivity.
Interactive Data Table: Representative Solution-State ¹³C NMR Data for a Related Pyrazole Derivative
The following table presents solution-state ¹³C{¹H} NMR data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, which can serve as a reference for the expected chemical shifts in a solid-state analysis of this compound. mdpi.com
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-3 | 160.9 |
| C-4 | 103.7 |
| C-5 | 130.9 |
| Cq (t-Bu) | 32.4 |
| 3Me (t-Bu) | 30.4 |
| MeN | 35.6 |
Note: Data obtained in CDCl₃ solution. Solid-state chemical shifts may vary due to packing effects.
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions
UV-Vis and NIR spectroscopy are valuable techniques for probing the electronic structure of molecules by measuring the absorption of light corresponding to electronic transitions between different energy levels. The pyrazole ring, being an aromatic heterocycle, exhibits characteristic electronic transitions.
The absorption of ultraviolet radiation by pyrazole and its derivatives typically involves π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, resulting from the excitation of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity.
For this compound, the pyrazole ring constitutes the primary chromophore. The alkyl substituents (methyl and tert-butyl groups) are auxochromes, which can cause a small bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima of the chromophore.
In the absence of a specific experimental UV-Vis spectrum for this compound, data from related pyrazole derivatives can provide an indication of the expected absorption regions. Generally, simple alkyl-substituted pyrazoles exhibit strong absorption in the UV region. For example, theoretical studies on pyrazole azo dyes have shown absorption maxima corresponding to the pyrazole chromophore in the range of 216-238 nm.
The electronic transitions can be influenced by the solvent polarity. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift. Conversely, n → π* transitions typically exhibit a hypsochromic shift with increasing solvent polarity.
Near-infrared (NIR) spectroscopy, which covers the region from approximately 700 to 2500 nm, is generally used to study overtones and combination bands of molecular vibrations. For organic molecules like this compound, direct electronic transitions in the NIR region are less common unless there is extensive conjugation or specific functionalities, which are absent in this case. However, in some complex systems involving pyrazole ligands, absorption bands in the NIR region have been observed. For this compound, significant absorption in the NIR region due to electronic transitions is not expected.
Interactive Data Table: Expected Electronic Transitions for this compound
This table summarizes the types of electronic transitions anticipated for this compound based on the general spectroscopic properties of the pyrazole chromophore.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π bonding to π antibonding | Ultraviolet (approx. 200-250 nm) | High |
| n → π | Non-bonding (N lone pair) to π antibonding | Ultraviolet (longer wavelength than π→π*) | Low |
Computational Chemistry and Theoretical Investigations of 1 Methyl 5 T Butylpyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would be used to find the lowest energy arrangement of atoms in 1-Methyl-5-t-butylpyrazole. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Conformational analysis is particularly important for this compound due to the presence of the flexible t-butyl group. Rotation around the C-C bond connecting the t-butyl group to the pyrazole (B372694) ring can lead to different conformers with varying energies. Theoretical calculations would identify the most stable conformer and the energy barriers between different rotational states.
Specific optimized bond lengths, bond angles, and dihedral angles for this compound from dedicated DFT studies are not available in the public research literature at this time.
DFT calculations are a valuable tool for predicting spectroscopic data, which can then be used to validate the computed structure by comparing it with experimental results.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching, or ring deformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are crucial for assigning the signals in experimental NMR spectra to specific atoms within the molecule.
Detailed tables of predicted IR frequencies and NMR chemical shifts for this compound are contingent on dedicated computational studies, which are not currently found in the reviewed literature.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. The energy and spatial distribution of the HOMO indicate the likely sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. The energy and distribution of the LUMO suggest the probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.
Analysis of these orbitals would also allow for the prediction of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.
Table 1: Hypothetical Frontier Orbital Data for this compound This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | Data Not Available | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Data Not Available | Indicator of chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent effects, and intermolecular interactions.
For this compound, an MD simulation could reveal:
The interactions of the molecule with solvent molecules in a solution.
The aggregation behavior of multiple this compound molecules.
Specific research articles detailing MD simulations performed on this compound could not be identified in the conducted search.
Theoretical Studies on Tautomerism and Proton Transfer Mechanisms
Because this compound has a methyl group on one of the nitrogen atoms (N1), it is not subject to the annular prototropic tautomerism common in NH-pyrazoles where a proton can move between the two nitrogen atoms. However, the principles of proton transfer are central to understanding the reactivity of the broader pyrazole family.
Theoretical studies on the pyrazole scaffold have extensively investigated the mechanisms of proton transfer, which is a fundamental chemical process. It has been shown that intermolecular proton exchange is generally favored over intramolecular pathways. nih.gov The energy barrier for an intramolecular proton shift in a pyrazole ring is typically high, around 50 kcal/mol. nih.gov In contrast, intermolecular proton transfer, which can occur between two pyrazole molecules or be mediated by solvent molecules, has significantly lower activation energies. nih.gov
DFT calculations on various substituted pyrazoles have revealed that the formation of hydrogen-bonded dimers or trimers provides a low-energy pathway for double or triple proton transfer. ias.ac.in The electronic nature of substituents on the pyrazole ring can influence the strength of these hydrogen bonds and the energy barrier for the transfer. ias.ac.in For instance, in 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers, while in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonding. ias.ac.in These computational studies are crucial for understanding reaction mechanisms where pyrazole derivatives act as proton donors or acceptors.
Modeling of Dimer and Oligomer Formation in Condensed Phases
In condensed phases, molecules of pyrazole and its derivatives often engage in self-assembly through non-covalent interactions, leading to the formation of dimers, oligomers, or more extended networks. Computational modeling is essential for understanding the thermodynamics and structural characteristics of these aggregation processes.
Theoretical studies on related substituted pyrazoles have demonstrated a strong tendency to form cyclic aggregates through hydrogen bonding. For instance, the compound 5-tert-butyl-3-methyl-1H-pyrazole, which is isomorphous with the trimethylsilyl (B98337) analogue, has been shown to exist as a hydrogen-bonded tetramer in the crystalline state. nih.gov Such structures are held together by N—H⋯N hydrogen bonds, forming a distinct cyclic motif. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and stability of these oligomeric structures. These calculations can predict interaction energies, vibrational frequencies, and NMR chemical shifts, providing a detailed picture of the forces driving the self-assembly. nih.gov By analyzing the potential energy surface, researchers can identify the most stable configurations of dimers, trimers, and larger oligomers, elucidating the pathways of their formation.
Supramolecular Interactions Modeling within Crystalline and Solution States
The behavior of this compound in both crystalline and solution states is governed by a variety of supramolecular interactions. Computational modeling allows for the detailed characterization of these weak, non-covalent forces that dictate molecular recognition and crystal packing.
The pyrazole ring is an aromatic system capable of participating in π-stacking interactions, which are crucial in the formation of ordered molecular assemblies. rsc.org Furthermore, the methyl and t-butyl groups provide C-H bonds that can act as weak hydrogen bond donors, leading to C-H…π interactions with the pyrazole ring of an adjacent molecule.
| Interaction Type | Key Geometric Parameters | Typical Energy Range (kcal/mol) | Computational Method |
| π–π Stacking | Inter-planar distance, vertical and horizontal displacement | 1-5 | DFT with dispersion correction, MP2 |
| C-H…π Interaction | H-to-ring centroid distance, C-H…ring angle | 0.5-2.5 | Symmetry-Adapted Perturbation Theory (SAPT), DFT |
Hydrogen bonds are among the most critical interactions in determining the structure of molecular solids and liquids. mdpi.com While this compound lacks a traditional hydrogen bond donor like an N-H group, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In the presence of suitable donors (e.g., solvent molecules or co-formers), extensive hydrogen bonding networks can be formed.
Computational methods are invaluable for characterizing these networks. rsc.org Theoretical studies on related pyrazole systems demonstrate the formation of robust N—H⋯N hydrogen bonds that lead to specific aggregation patterns, such as tetramers. nih.gov The introduction of intramolecular hydrogen bonds can enhance molecular planarity, which in turn facilitates stronger intermolecular π–π stacking interactions. mdpi.com Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing definitive evidence for the existence and strength of hydrogen bonds. mdpi.com Molecular dynamics simulations can further model the behavior of these networks in solution, revealing their dynamic nature and influence on the bulk properties of the substance.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions. For pyrazole derivatives, theoretical approaches can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for a step-by-step understanding of bond-breaking and bond-forming processes. For instance, the synthesis of a pyrazole-based benzenesulfonamide (B165840) from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine involves a classical sulfonamidation reaction, the mechanism of which could be explored computationally. mdpi.com Although specific computational studies detailing reaction mechanisms for this compound were not highlighted in the surveyed literature, the principles are broadly applied in heterocyclic chemistry. Methods such as DFT are commonly used to calculate the activation energies associated with different potential pathways, thereby predicting the most likely reaction mechanism. This information is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes.
In Silico Screening and Molecular Docking Studies (focused on binding modes and interactions)
The pyrazole scaffold is a common feature in molecules with biological activity, making it a valuable target for drug discovery. mdpi.com In silico screening and molecular docking are computational techniques used to predict how a ligand, such as a this compound derivative, might bind to the active site of a biological target like a protein or enzyme. ijnrd.orgrsc.org These studies are fundamental to structure-based drug design.
Molecular docking simulations place the ligand into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. mdpi.comnih.gov The analysis focuses on the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For example, docking studies on various pyrazole derivatives against cancer-related protein targets have identified key binding modes. mdpi.com These studies reveal which amino acid residues in the protein's active site interact with the pyrazole core and its substituents. This detailed understanding of binding interactions is critical for designing new molecules with improved potency and selectivity. nih.gov
Below is a table summarizing representative findings from docking studies on different pyrazole derivatives, illustrating the types of interactions and binding energies that are computationally evaluated.
| Pyrazole Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions Observed | Reference |
| General Pyrazole Derivatives | CRMP2 | -4.1 to -7.0 | Hydrogen bonding, hydrophobic interactions | mdpi.com |
| General Pyrazole Derivatives | CYP17 | -3.7 to -10.4 | Strong binding affinity noted for several derivatives | mdpi.com |
| Thiazole-linked Heterocycles | Rho6 | up to -9.2 | Arene-cation interactions, hydrogen bonds | nih.gov |
Reactivity and Mechanistic Studies Involving 1 Methyl 5 T Butylpyrazole
Reaction Pathways and Kinetic Investigations of Derivatization Reactions
The derivatization of pyrazoles is a key strategy for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. The reaction pathways for the derivatization of pyrazole (B372694) rings often involve the functionalization of either the ring carbon atoms or the exocyclic amino groups, if present.
A notable example of derivatization involves the sulfonamidation of a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. In a study, this amine was reacted with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) to yield N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com The reaction proceeds via a classical sulfonamidation pathway, where the amine acts as a nucleophile attacking the sulfonyl chloride. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction. The reaction is typically carried out at room temperature in a solvent like acetonitrile (B52724) and proceeds to completion over several hours. mdpi.com
Another significant derivatization pathway is the one-pot, two-step synthesis of N-alkylated pyrazole amines. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com This reaction follows a condensation/reduction sequence. The initial step is a solvent-free condensation to form an N-(5-pyrazolyl)imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) in methanol. mdpi.com This method is efficient and avoids the need to isolate the intermediate imine.
Rearrangement Reactions and Thermal Transformations
The tert-butyl group on the pyrazole ring can be susceptible to thermally induced elimination, particularly under acidic conditions, where it can be removed as isobutylene. This deprotection strategy is valuable in synthetic chemistry for unmasking a reactive site on the pyrazole ring. The lability of the tert-butyl group on a 5-aminopyrazole system has been noted to be unusually high compared to other tert-butylpyrazoles. orgsyn.org
The deprotection of a tert-butyl group from a pyrazole ring has been demonstrated using various aqueous acids, including hydrochloric acid, sulfuric acid, and trifluoroacetic acid (TFA). orgsyn.org TFA is often preferred due to its volatility, which aids in the reaction workup. The reaction typically involves heating the substituted pyrazole in an aqueous acidic solution.
Thermally induced rearrangements of the pyrazole ring system can lead to the formation of isomeric structures. For example, 3H-pyrazoles have been shown to undergo thermal rearrangement to form more stable 1H-pyrazoles and, in some cases, 4H-pyrazoles. The regioselectivity of these rearrangements is often influenced by the nature of the substituents on the pyrazole ring. Electron-withdrawing groups can direct the rearrangement pathway.
Cycloaddition Chemistry of 1-Methyl-5-t-butylpyrazole Systems
The pyrazole ring itself is aromatic and generally does not participate directly as a diene or dienophile in Diels-Alder reactions. However, pyrazole derivatives, particularly non-aromatic 4H-pyrazoles, can undergo cycloaddition reactions. The reactivity of these systems in [4+2] cycloadditions is influenced by the substituents at the C4 position. researchgate.net
While 4H-pyrazoles with alkyl groups at the saturated center often require acid catalysis to participate in Diels-Alder reactions, those with electron-withdrawing groups can react more readily. researchgate.net Computational studies have shown that spirocyclization at the C4 position of 4H-pyrazoles can significantly enhance their Diels-Alder reactivity. researchgate.net
Another important class of cycloaddition reactions for pyrazole systems is the 1,3-dipolar cycloaddition. This method is widely used for the synthesis of the pyrazole ring itself, for example, by reacting a nitrile imine with an alkyne. rsc.org Although less common, the pyrazole ring can potentially act as a dipolarophile in reactions with 1,3-dipoles, leading to the formation of fused heterocyclic systems. The specific cycloaddition reactivity of this compound would depend on the reaction conditions and the nature of the reacting partner.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In this compound, the C4 position is the most likely site for electrophilic attack due to the directing effects of the N1-methyl and C5-tert-butyl groups. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.
Conversely, nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the ring. However, the introduction of strong electron-withdrawing groups, such as nitro groups, can activate the pyrazole ring towards nucleophilic attack. For example, 1-methyl-3,4,5-trinitropyrazole readily undergoes nucleophilic substitution where the nitro groups are displaced by various nucleophiles. ias.ac.in In the case of this compound, which lacks such activating groups, direct nucleophilic substitution on the ring is not a favored reaction pathway.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of pyrazoles has been explored, particularly through electrochemical methods. The pyrazole ring can undergo oxidation, and this process can be utilized for the functionalization of the ring. For example, electrooxidation in the presence of halides can lead to the formation of halogenated pyrazoles. mdpi.com This method is considered a green chemistry approach as it uses electricity instead of chemical oxidants.
The electrochemical oxidation of pyrazolines to the corresponding aromatic pyrazoles is another important transformation. rsc.org This oxidative aromatization can be achieved using inexpensive reagents and simple electrolysis setups.
Photoinduced electron transfer (PET) is another process that has been studied in pyrazole derivatives. For instance, 3H-pyrazoles can undergo PET reactions with an electron-deficient sensitizer, leading to the formation of radical cations that can then undergo further reactions like nitrogen elimination to form cyclopropenes. researchgate.net The stability of the generated radical cation plays a crucial role in the reaction's outcome. While specific studies on the redox chemistry of this compound are limited, the general principles of pyrazole electrochemistry and photochemistry suggest that it could be susceptible to oxidative transformations under appropriate conditions.
Coordination Chemistry of 1 Methyl 5 T Butylpyrazole As a Ligand
Ligand Design and Synthetic Strategies for Metal Complexation
The design of pyrazole-based ligands for metal complexation often involves the strategic placement of substituents to control the steric and electronic environment of the resulting metal complex. The 1-methyl-5-t-butylpyrazole ligand features a methyl group at the N1 position and a bulky tert-butyl group at the C5 position. The methyl group prevents deprotonation and bridging behavior often seen with N-H pyrazoles, thus favoring terminal N-coordination. The bulky tert-butyl group is expected to exert significant steric influence, affecting the coordination number and geometry of the metal center.
Synthetic strategies for forming metal complexes with pyrazole (B372694) ligands typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants can be controlled to favor the formation of either homoleptic (containing only one type of ligand) or heteroleptic (containing more than one type of ligand) complexes.
Formation of Metal Complexes with this compound and its Analogs
The formation of metal complexes with substituted pyrazoles is well-documented, with numerous examples of both homoleptic and heteroleptic compounds.
While specific synthetic procedures for complexes of this compound are not extensively reported, the synthesis of homoleptic zinc(II) complexes with the closely related 3{5}-tert-butylpyrazole (LtBu) provides a model system. nih.govacs.org For instance, the reaction of hydrated zinc(II) nitrate (B79036) or zinc(II) tetrafluoroborate (B81430) with four or more equivalents of 3{5}-tert-butylpyrazole yields homoleptic complexes of the type [Zn(LtBu)4]X2 (where X = NO3- or BF4-). nih.gov
Similarly, reactions involving zinc(II) perchlorate (B79767) or zinc(II) chloride in the presence of silver salts with non-coordinating anions like hexafluorophosphate (B91526) (PF6-) or hexafluoroantimonate (SbF6-) have been shown to produce complexes with both first and second coordination spheres, such as [{Zn(LtBu)4}(LtBu)4][ClO4]2 and [{Zn(LtBu)4}(LtBu)2]Y2 (where Y = PF6- or SbF6-). nih.gov These syntheses demonstrate the feasibility of creating homoleptic complexes with bulky pyrazole ligands.
Heteroleptic complexes, which contain a mix of different ligands, can also be synthesized. For example, a general approach involves reacting a metal salt with a stoichiometric mixture of the different ligands. nih.govfrontiersin.org
The pyrazole moiety can coordinate to a metal center in several ways. The most common is through one of the nitrogen atoms, acting as a monodentate ligand. In pyrazoles with an N-H group, deprotonation can lead to the pyrazolate anion, which can act as a bridging ligand between two metal centers.
In the case of this compound, the presence of the methyl group on the N1 nitrogen atom precludes its involvement in bridging through deprotonation. Therefore, this ligand is expected to coordinate exclusively as a monodentate ligand through the N2 nitrogen atom. This is consistent with the coordination observed in the zinc(II) complexes of 3{5}-tert-butylpyrazole, where the ligand coordinates to the metal center via a nitrogen atom. nih.govacs.org
The tert-butyl group is known for its significant steric bulk, which can have a profound impact on the structure and reactivity of molecules. researchgate.net In the context of metal-ligand interactions, the tert-butyl group at the 5-position of the pyrazole ring is expected to:
Influence the coordination number: The steric hindrance from the bulky tert-butyl groups may prevent a large number of ligands from coordinating to the metal center, favoring lower coordination numbers.
Distort the coordination geometry: The steric repulsion between adjacent tert-butyl groups can lead to distortions from ideal coordination geometries. For example, in the Zn(LtBu)42 complex, the zinc(II) center adopts a flattened tetrahedral geometry. nih.gov
Create protective pockets: The bulky groups can create a sterically protected environment around the metal center, influencing its reactivity and stability.
Electronically, the tert-butyl group is an electron-donating group. This can increase the electron density on the pyrazole ring and potentially strengthen the metal-ligand bond. Studies on other systems have shown that the insertion of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
Structural Characterization of Metal-Pyrazole Complexes
The definitive characterization of the structure of metal-pyrazole complexes is achieved through single-crystal X-ray diffraction.
The complex Zn(LtBu)42 features a four-coordinate zinc(II) ion with a slightly distorted tetrahedral geometry. nih.gov The crystal structure also reveals the formation of supramolecular assemblies through hydrogen bonding between the nitrate anions and the N-H groups of the pyrazole ligands. nih.gov
In the case of [{Zn(LtBu)4}(LtBu)4][ClO4]2, the crystal structure is composed of discrete supramolecular cations, [{Zn(LtBu)4}(LtBu)4]2+, where the second-sphere pyrazole ligands are held in place by N-H···N hydrogen bonds to the zinc-bound pyrazoles. nih.gov These supramolecular cations are further linked into planar nets by hydrogen bonding to the perchlorate anions. nih.gov The perchlorate ions are encapsulated in cavities formed by the interlocked supramolecular dications. nih.gov
A similar phenomenon is observed in [{Zn(LtBu)4}(LtBu)2][PF6]2, which crystallizes as discrete supramolecules with the hexafluorophosphate anions occupying a cavity on the surface of the complex. nih.govacs.org
These examples highlight the power of X-ray crystallography in elucidating not only the primary coordination sphere of the metal ion but also the intricate supramolecular architectures that can arise from non-covalent interactions.
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Key Supramolecular Interactions |
|---|---|---|---|---|---|
| Zn(LtBu)42 | C28H48N10O6Zn | Monoclinic | C2/c | Flattened Tetrahedral | N-H···O hydrogen bonding |
| [{Zn(LtBu)4}(LtBu)4][ClO4]2 | C56H96Cl2N16O8Zn | Triclinic | P-1 | Tetrahedral | N-H···N and N-H···O hydrogen bonding |
| [{Zn(LtBu)4}(LtBu)2][PF6]2 | C42H72F12N12P2Zn | Monoclinic | P21/n | Tetrahedral | N-H···N hydrogen bonding |
Spectroscopic Signatures of Metal-Ligand Coordination (NMR, IR, UV-Vis)
The coordination of this compound to a metal center induces distinct and observable changes in its spectroscopic signatures. These shifts are critical for characterizing the formation and structure of the resulting complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the coordination to a metal ion typically affects the chemical shifts of the pyrazole ring protons and the substituents. For instance, in a related N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl) derivative, the free ligand shows characteristic signals for the tert-butyl protons (around 1.24 ppm), the N-methyl protons (around 3.40 ppm), and the pyrazole ring proton (around 5.74 ppm). mdpi.com Upon coordination, the signals of the protons on and near the pyrazole ring are expected to shift due to changes in the electronic environment. In studies of zinc(II) complexes with the closely related 5-tert-butylpyrazole, coordination causes a noticeable downfield shift of the pyrazole N-H proton signal in the ¹H NMR spectrum, indicating its involvement in bonding. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides insight into the vibrational modes of the molecule. The coordination of the pyrazole ligand to a metal is often evidenced by shifts in the stretching frequencies of the C=N and C=C bonds within the pyrazole ring. For zinc complexes with 5-tert-butylpyrazole, the ν(N-H) stretching frequency in the IR spectrum is a key indicator of coordination, with changes suggesting the N-H group's involvement in hydrogen bonding or direct coordination. researchgate.net In metal complexes of other pyrazole derivatives, new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the newly formed metal-nitrogen (ν(M–N)) bonds, providing direct evidence of coordination. academie-sciences.fr
Table 1: Expected Spectroscopic Shifts Upon Coordination
| Spectroscopic Technique | Observed Change | Reason |
|---|---|---|
| ¹H NMR | Downfield shift of pyrazole ring and N-H protons. | Deshielding effect due to electron donation to the metal center. |
| IR | Shift in C=N and C=C stretching frequencies; appearance of new bands in far-IR. | Alteration of bond strengths upon coordination; formation of M-N bonds. |
| UV-Vis | Appearance of new absorption bands (d-d transitions, MLCT). | Electronic transitions involving the metal d-orbitals and ligand orbitals. |
Catalytic Applications of Metal-Pyrazole Complexes
The steric and electronic properties of this compound make its metal complexes promising candidates for catalysis, particularly in organic synthesis.
Evaluation in Cross-Coupling Reactions (e.g., Suzuki–Miyaura)
Palladium complexes containing bulky pyrazole-based ligands have been investigated as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. The steric bulk provided by substituents like the tert-butyl group is crucial for fine-tuning the catalytic activity. rsc.org
In a study evaluating various bulky bis(pyrazolyl)palladium(II) complexes, a pre-catalyst featuring a tertiary butyl group demonstrated significant activity. rsc.org The cross-coupling of bromobenzene (B47551) and phenylboronic acid was used as a model reaction. Under optimized conditions (0.33 mol% catalyst loading, KOH as base, at 140 °C for 4 hours), the tertiary butyl-bearing pre-catalyst achieved an 81% conversion to the biphenyl (B1667301) product. rsc.org For comparison, a phenyl-bearing analogue achieved 98% conversion under the same conditions, highlighting how subtle changes to the ligand's steric and electronic profile can modulate catalytic efficiency. rsc.org The presence of an electron-withdrawing group on the aryl halide substrate was found to increase the conversion rate for all tested pyrazole-based pre-catalysts. rsc.org
Table 2: Catalytic Performance in Suzuki-Miyaura Reaction
| Catalyst System | Reaction | Catalyst Loading | Temperature | Time | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Bis(pyrazolyl)palladium(II) with t-butyl group | Bromobenzene + Phenylboronic acid | 0.33 mol% | 140 °C | 4 h | 81% | rsc.org |
| Bis(pyrazolyl)palladium(II) with phenyl group | Bromobenzene + Phenylboronic acid | 0.33 mol% | 140 °C | 4 h | 98% | rsc.org |
Role in Other Organometallic Transformations
While pyrazole derivatives are noted for their role in coordination chemistry and catalysis, specific applications of this compound complexes in other major organometallic transformations are not extensively documented in current research literature. mdpi.com However, the fundamental properties that make them effective in cross-coupling—namely, their ability to form stable complexes and modulate the metal center's electronic and steric environment—suggest potential applicability in other areas of catalysis, such as oxidation reactions or polymerization, which remains a field for future investigation. nih.govnih.gov
Supramolecular Architectures and Self-Assembly Processes
The directed, non-covalent interactions of pyrazole-containing ligands are fundamental to the construction of complex supramolecular structures.
Design and Characterization of Metal-Organic Frameworks (MOFs) or Related Structures
The ability to tailor organic ligands is a cornerstone of MOF design, and pyrazole-based linkers are valuable building blocks for creating these crystalline, three-dimensional materials. mdpi.com Bifunctional ligands incorporating a pyrazole ring can be used to construct robust frameworks with specific topologies and potential for porosity. For example, T-shaped linkers combining pyrazole and isophthalate (B1238265) functionalities have been used to synthesize chiral zinc-based MOFs. nih.gov
The characterization of such pyrazolate-based MOFs involves a suite of analytical techniques:
Single-Crystal and Powder X-ray Diffraction (XRD): These are the definitive methods for determining the 3D structure, connectivity, and crystalline phase of the MOF. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the pyrazole linker within the framework and to study its coordination to the metal nodes. mdpi.com
Gas Adsorption Isotherms: Techniques using N₂, Ar, H₂, or CO₂ are employed to measure the surface area and probe the porosity of the material after activation. nih.gov
Thermogravimetric Analysis (TGA): This method assesses the thermal stability of the MOF and helps identify the temperature at which the framework begins to decompose.
Anion-Tuning of Supramolecular Gel Properties
Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions like hydrogen bonding. nih.gov In systems involving functionalized pyrazoles, such as urea-derivatized pyrazoles, anions can act as a chemical stimulus to control the gel's properties. rsc.org This "anion-tuning" is a sophisticated method for modulating the material's characteristics. nih.govacs.org
The process relies on the interaction between anions and the gelator molecules. For instance, the addition of anions in the form of tetrabutylammonium (B224687) salts can disrupt the intermolecular hydrogen bonds that hold the gel network together, leading to a breakdown of the gel structure. rsc.org The rheological (flow) properties of the gel can be precisely controlled by adding sub-stoichiometric amounts of an anion. rsc.org In one study, the gelation of a urea-functionalized pyrazole in acidic water was dependent on the protonation of the pyrazole group, which in turn could be influenced by the choice of acid and its corresponding anion, demonstrating a clear case of anion-tuned gel properties. rsc.org
Advanced Topics and Emerging Research Directions
Development of Pyrazole-Based Scaffolds in Advanced Materials Science
The pyrazole (B372694) nucleus is a versatile building block in the design of advanced materials due to its aromaticity, thermal stability, and coordination capabilities. mdpi.com While specific studies on the incorporation of 1-Methyl-5-t-butylpyrazole into materials are limited, the broader class of pyrazole derivatives is being explored for applications in polymers, metal-organic frameworks (MOFs), and functional dyes. mdpi.com The presence of the bulky t-butyl group in this compound can be leveraged to influence the solid-state packing of materials, potentially leading to the creation of porous materials with tailored cavities. Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands for metal ions, opening possibilities for the development of novel catalysts and magnetic materials.
Table 1: Potential Applications of this compound in Materials Science
| Material Type | Potential Role of this compound | Desired Properties |
| Polymers | Monomeric unit | High thermal stability, specific solubility |
| Metal-Organic Frameworks (MOFs) | Organic linker | Tunable porosity, catalytic activity |
| Functional Dyes | Core scaffold | Altered photophysical properties due to t-butyl group |
| Coordination Polymers | Ligand | Novel magnetic or electronic properties |
Precision Chemo- and Regioselectivity in Pyrazole Functionalization
The functionalization of the pyrazole ring is a key step in the synthesis of more complex molecules with desired properties. Achieving high chemo- and regioselectivity is a significant challenge, particularly in polysubstituted pyrazoles like this compound. Research on related substituted pyrazoles has demonstrated that the electronic and steric effects of the substituents play a crucial role in directing incoming reagents to specific positions on the ring. mdpi.com For instance, electrophilic substitution is often directed to the C4 position, which is activated by the two nitrogen atoms. The bulky t-butyl group at C5 and the methyl group at N1 in this compound would further influence the regioselectivity of such reactions. mdpi.commdpi.com
Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and directed metalation, offer precise tools for the functionalization of the pyrazole core, enabling the introduction of a wide range of substituents at specific positions. mdpi.com
Rational Computational Design of Novel this compound Derivatives for Specific Functions
Computational chemistry provides a powerful platform for the rational design of novel molecules with tailored properties, thereby accelerating the discovery process and reducing experimental costs. nih.gov Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the geometric, electronic, and thermodynamic properties of this compound and its derivatives. researchgate.net These computational studies can guide the synthesis of new compounds with enhanced biological activity or improved material properties. For example, by modeling the interaction of different functionalized derivatives of this compound with a specific biological target, it is possible to identify the substituents that are most likely to lead to a potent inhibitor. nih.gov
Table 2: Computational Methods in the Design of this compound Derivatives
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculation | Molecular geometry, reaction energies, spectral properties |
| Molecular Docking | Prediction of binding modes | Binding affinity, interaction with biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with activity | Prediction of biological activity of new derivatives |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion | Conformational changes, stability of complexes |
Interdisciplinary Research Integrating this compound Frameworks in Emerging Chemical Fields
The versatility of the pyrazole scaffold has led to its application in a wide range of chemical disciplines beyond traditional organic synthesis. mdpi.com The unique substitution pattern of this compound makes it an attractive candidate for exploration in these emerging fields. In medicinal chemistry, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and the specific stereoelectronic profile of this compound could lead to the discovery of novel therapeutic agents. mdpi.com In agrochemistry, pyrazoles are used as herbicides and fungicides, and new derivatives are constantly being sought to address the challenge of resistance. mdpi.com Furthermore, in coordination chemistry, the nitrogen atoms of the pyrazole ring can chelate to metal ions, forming complexes with interesting catalytic or material properties. mdpi.com
Conclusion and Future Perspectives
Summary of Key Research Findings on 1-Methyl-5-t-butylpyrazole
Research specifically focused on the isomer this compound is limited in publicly accessible literature. The primary available data comes from spectroscopic and thermochemical characterization. The National Institute of Standards and Technology (NIST) has compiled gas-phase ion energetics data for this compound, which is crucial for understanding its fundamental chemical properties, such as its basicity. nist.gov These findings are foundational for predicting its reactivity in various chemical environments.
While direct synthetic and application-oriented studies on this compound are not extensively documented, research on closely related isomers, such as 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, is more prevalent. mdpi.commdpi.com Studies on these related compounds often involve multi-step syntheses and explore their utility as building blocks for more complex molecules, particularly in the realm of medicinal chemistry. mdpi.comresearchgate.net However, the distinct steric and electronic environment created by the t-butyl group at the 5-position, adjacent to the N-methyl group, suggests that this compound would possess unique chemical characteristics worthy of independent investigation.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C8H14N2 | - |
| Molecular Weight | 138.2102 | g/mol |
| CAS Registry Number | 141665-17-0 | - |
| Proton Affinity | 939.2 | kJ/mol |
| Gas Basicity | 907.3 | kJ/mol |
Identification of Current Gaps and Challenges in the Field
The study of substituted pyrazoles faces several ongoing challenges that also apply to the specific case of this compound.
Regioselective Synthesis : A primary challenge in pyrazole (B372694) chemistry is the control of regioselectivity during synthesis. The reaction of a substituted hydrazine (B178648) with an unsymmetrical 1,3-difunctional compound can lead to a mixture of isomers. mdpi.com For instance, synthesizing this compound selectively over its 1-methyl-3-t-butyl isomer requires carefully designed synthetic strategies that can overcome small energetic differences between reaction pathways. The development of highly regioselective and high-yield synthetic protocols remains a significant gap. mdpi.com
Limited Isomer-Specific Studies : As evidenced by the scarcity of literature, a major gap is the lack of systematic investigation into less common isomers like this compound. Much of the existing research focuses on pyrazole scaffolds that are more readily synthesized or have known biological activity. benthamscience.com The unique steric hindrance and electronic effects of the 5-t-butyl substitution pattern have not been thoroughly explored, leaving its potential applications unknown.
Tautomerism : While N-substitution on the pyrazole ring, as in this compound, prevents annular tautomerism in the final product, the precursors used in its synthesis may exhibit this phenomenon. mdpi.comresearchgate.net This tautomerism can influence the reactivity and reaction pathways of starting materials, complicating synthetic efforts and potentially lowering yields. nih.gov
Green Chemistry Approaches : There is a continuous need to develop more environmentally benign synthetic methods for pyrazole derivatives. researchgate.net Many classical syntheses involve harsh conditions or hazardous solvents. A current challenge is the adaptation and invention of new protocols that align with the principles of green chemistry, such as using water as a solvent or employing reusable catalysts. mdpi.com
Future Directions for Research on Substituted Pyrazoles and their Applications in Academic Chemistry
The field of substituted pyrazoles is poised for significant advancement, with numerous avenues for future academic exploration. Pyrazoles are considered "privileged scaffolds" due to their wide-ranging applications, particularly in medicinal chemistry and materials science. nih.gov
Advanced Synthetic Methodologies : Future research will undoubtedly focus on creating novel and efficient synthetic pathways. This includes the development of new catalysts, the use of microwave-assisted or ultrasonic irradiation techniques to accelerate reactions, and the design of one-pot, multi-component reactions to improve efficiency and reduce waste. mdpi.com Exploring regioselective C-H functionalization of simpler pyrazole cores to introduce substituents like the t-butyl group is also a promising direction.
Exploration of Understudied Isomers : A systematic investigation into the synthesis and properties of less-studied isomers, such as this compound, is a key future direction. By creating libraries of diverse pyrazole derivatives, researchers can conduct broader screenings for various applications. The unique steric and electronic profile of the 1,5-disubstituted pattern could lead to novel activities or properties not observed in more common 1,3- or 1,3,5-substituted pyrazoles.
Applications in Medicinal Chemistry and Agrochemicals : The pyrazole nucleus is a core component of many pharmaceuticals and agrochemicals. mdpi.comacs.orgorientjchem.org Future academic research will continue to explore new pyrazole derivatives as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov Screening compounds like this compound could uncover new lead compounds for drug discovery.
Coordination Chemistry and Materials Science : Pyrazoles are versatile ligands in coordination chemistry and can be used to construct metal-organic frameworks (MOFs) and other functional materials. mdpi.com Future work could explore how the sterically demanding t-butyl group in this compound influences the coordination geometry, stability, and catalytic activity of its metal complexes. Furthermore, pyrazole derivatives have applications as dyes and fluorescent materials, representing another area for academic inquiry. researchgate.net
| Research Area | Objective and Focus |
|---|---|
| Synthetic Chemistry | Development of novel, highly regioselective, and green synthetic methods for accessing diverse pyrazole isomers. |
| Medicinal Chemistry | Synthesis and screening of libraries of under-explored pyrazole derivatives for new biological activities (e.g., anticancer, antimicrobial). nih.govnih.gov |
| Materials Science | Investigation of substituted pyrazoles as building blocks for functional materials like MOFs, fluorescent dyes, and polymers. researchgate.net |
| Coordination Chemistry | Use of sterically hindered pyrazoles as ligands to create novel metal complexes with unique catalytic or physical properties. mdpi.com |
| Computational Chemistry | Theoretical modeling to predict the properties, reactivity, and biological interactions of novel pyrazole isomers to guide experimental work. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-5-t-butylpyrazole?
The synthesis of tert-butyl-substituted pyrazoles can be achieved via condensation reactions. For example, tert-butylpyrazole derivatives are synthesized by reacting pivaloyl acetaldehyde (a tert-butyl-containing precursor) with hydrazine hydrate under reflux conditions. This method yields 71% of the product with a boiling point of 110–112°C (10 mm Hg), as demonstrated in analogous syntheses of tert-butylpyrazole analogs . Adjustments to stoichiometry and reaction time may optimize yields for the 1-methyl-5-t-butyl variant.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Infrared (IR) spectroscopy can identify functional groups like N–H stretching in pyrazole rings, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and steric effects from the bulky tert-butyl group. X-ray crystallography, as applied to structurally related pyrazole-carboxylic acids, provides precise spatial arrangements of substituents . Mass spectrometry further confirms molecular weight and fragmentation patterns.
Q. How do steric effects from the tert-butyl group influence the compound’s physicochemical properties?
The tert-butyl group introduces significant steric hindrance, reducing solubility in polar solvents and increasing thermal stability. This is evident in studies of tert-butylpyrazole derivatives, where bulky substituents lower melting points compared to smaller alkyl analogs. Computational modeling (e.g., DFT) can quantify steric parameters like Tolman’s cone angle to predict reactivity in substitution reactions .
Advanced Research Questions
Q. What strategies mitigate synthetic challenges in introducing tert-butyl groups to pyrazole systems?
Use protecting groups (e.g., acetyl or nitro) to direct regioselectivity during cyclization. For example, nitropyrazole intermediates can be synthesized using acetyl nitrate, followed by selective reduction or displacement to install the tert-butyl group . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce tert-butyl moieties post-cyclization, as shown in aryl-substituted pyrazole syntheses .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?
Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid used DFT to correlate electronic effects with experimental reactivity, guiding predictions for tert-butyl analogs . Molecular docking can further assess interactions in biological systems.
Q. What biological activities are associated with tert-butyl-substituted pyrazoles, and how are they evaluated?
Pyrazole derivatives with bulky substituents often exhibit antimicrobial or anti-inflammatory activity. For example, 4-hetarylpyrazoles were screened against bacterial strains using agar diffusion assays, with MIC (Minimum Inhibitory Concentration) values determining efficacy . Similar protocols can evaluate this compound, focusing on its pharmacokinetic profile (e.g., LogP for lipophilicity).
Q. How do reaction conditions affect the regioselectivity of pyrazole derivatization?
Solvent polarity and temperature critically influence regioselectivity. In the synthesis of triazole-pyrazole hybrids, THF/water mixtures at 50°C promoted Cu(I)-catalyzed azide-alkyne cycloaddition without side reactions . For tert-butylpyrazoles, non-polar solvents (e.g., toluene) may enhance steric control during substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
